molecular formula C14H18N2O5 B2496888 Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate CAS No. 2034443-84-8

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate

Cat. No.: B2496888
CAS No.: 2034443-84-8
M. Wt: 294.307
InChI Key: BUUWNSKONSXWFC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is a chemical compound used in various scientific research applications. It is known for its unique structure, which includes a tetrahydrofuran ring and a nicotinamido group, making it a valuable compound in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate typically involves the reaction of tetrahydrofuran-3-ol with nicotinic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate: This compound has a similar structure but includes a thiazole ring and a chlorine atom, which may confer different properties and applications.

    Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate: Another similar compound with a different substitution pattern on the nicotinamido group, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-2-20-12(17)8-16-13(18)11-4-3-6-15-14(11)21-10-5-7-19-9-10/h3-4,6,10H,2,5,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUWNSKONSXWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(N=CC=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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